N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide
Description
N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core with a phenylpropyl group and a pyrrolidine-1-sulfonyl group attached to it
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-13-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)26(24,25)22-14-4-5-15-22/h1-3,6,8-9,11-12,16H,4-5,7,10,13-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACFZBIQUQZJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a propyl halide in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group can be attached through a sulfonylation reaction, where pyrrolidine is reacted with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
N-(3-phenylpropyl)-3-(morpholine-1-sulfonyl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring. This difference can affect the compound’s reactivity and biological activity.
N-(3-phenylpropyl)-3-(piperidine-1-sulfonyl)benzamide: Contains a piperidine ring instead of a pyrrolidine ring, which may result in different pharmacological properties.
N-(3-phenylpropyl)-3-(pyrrolidine-1-sulfonyl)aniline: Similar structure but with an aniline group instead of a benzamide group, potentially altering its chemical and biological behavior.
These comparisons help to understand the unique features and potential advantages of this compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
